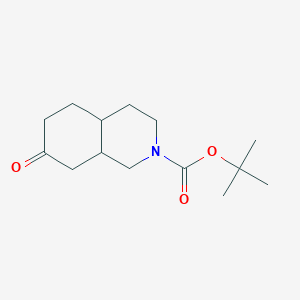

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group and an octahydroisoquinoline core

Métodos De Preparación

The synthesis of tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Drug Development : Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate is investigated as a potential lead compound for the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets effectively.

- Anticancer Research : Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with specific proteins involved in cell signaling pathways critical for cancer progression. The exact molecular targets are still under investigation.

- Antimicrobial Activity : There is evidence suggesting that the compound may possess antimicrobial properties against various bacterial strains. This potential makes it a candidate for further exploration in the field of infectious diseases.

Chemical Synthesis

- Synthesis Intermediates : The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly relevant in the production of derivatives that could have enhanced biological activity or improved pharmacokinetic profiles.

- Catalytic Applications : Research indicates that it may be used as a catalyst in specific chemical reactions due to its unique reactivity profile.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of derivatives of this compound. The researchers found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This suggests that modifications to the compound's structure can enhance its therapeutic index.

Case Study 2: Antimicrobial Properties

Research conducted by a team at the University of Pharmaceutical Sciences assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, warranting further investigation into its mechanism of action.

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate: This compound has a similar structure but differs in the position of the functional groups.

Tert-butyl 2,3,4,5,6,7,8,9,10-nonaoxodecanoate: Another compound with a tert-butyl group but a different core structure.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for particular applications .

Actividad Biológica

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate is a complex organic compound that has gained attention in scientific research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its IUPAC name : tert-butyl Rel-(4aS,8aS)-6-oxooctahydroisoquinoline-2(1H)-carboxylate and has a molecular formula of C13H17NO3 with a molecular weight of approximately 253.34 g/mol. The structure features a tert-butyl ester group attached to an octahydroisoquinoline backbone, which contributes to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials : Utilizing readily available precursors.

- Reagents and Catalysts : Employing specific catalysts and solvents to enhance yield and purity.

- Reaction Conditions : Implementing controlled reaction conditions to facilitate the formation of the desired compound.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Neuroprotective Effects

Compounds similar to tert-butyl 7-oxo have been noted for their neuroprotective properties , particularly in mitigating excitotoxicity associated with neurological disorders. These effects are primarily attributed to the compound's ability to act as antagonists at excitatory amino acid receptors.

The mechanism of action involves interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways that lead to observed biological effects. For example:

- Receptor Modulation : The compound may influence neurotransmitter systems by modulating receptor activity.

- Cell Signaling Pathways : It may impact intracellular signaling pathways associated with cell survival and apoptosis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct pharmacological properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate | Similar core structure | Potential neuroprotective effects |

| Tert-butyl 2,3,4,5,6,7,8,9,10-nonaoxodecanoate | Different core structure | Varies in activity profile |

This table highlights how structural variations can influence biological activity and therapeutic applicability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Neuroprotection in Animal Models : A study demonstrated that similar octahydroisoquinoline derivatives provided significant neuroprotection in models of excitotoxicity induced by glutamate.

- In Vitro Assays : In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines while sparing normal cells .

Propiedades

IUPAC Name |

tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-4-5-12(16)8-11(10)9-15/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYOYBIEJAHUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CCC(=O)CC2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.